Ardisiacrispin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

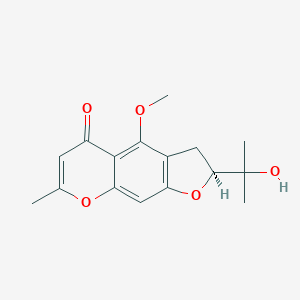

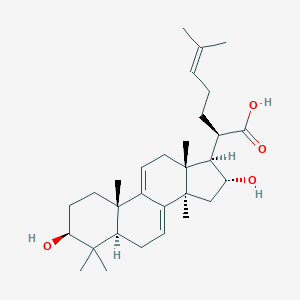

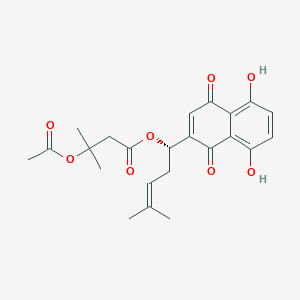

Ardisiacrispin A is a triterpene saponin that has been found in Myrsine australis and has diverse biological activities . It inhibits the cytopathic effects of poliovirus type I and herpes simplex virus 1 (HSV-1) and is active against various Candida species .

Synthesis Analysis

Ardisiacrispin A was isolated from Labisia pumila through the strategic implementation of activity-guided fractionation, utilizing sequential column chromatography . The same study also mentioned that structural characterization was achieved employing various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) .Molecular Structure Analysis

The molecular structure of Ardisiacrispin A was characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) .Physical And Chemical Properties Analysis

Ardisiacrispin A has a molecular formula of C52H84O22 and a molecular weight of 1061.21 .Aplicaciones Científicas De Investigación

Anti-Cancer Potential

Ardisiacrispin A has been studied for its cytotoxic effects on human lung cancer cells (A549). Research indicates that it can induce cell death at certain concentrations, highlighting its potential as an anti-cancer agent .

Isolation and Characterization

The compound is isolated from plant materials using methanol extraction and further fractionation techniques. Detailed spectroscopic methods such as NMR, IR, and MS analyses are employed to investigate its structure .

Quantitative Analysis

A TLC-densitometric method has been developed to estimate the levels of saponins, including ardisiacrispin A, in different plant parts, providing a way to measure its presence quantitatively in various species .

Cytotoxicity Assessment

Studies have assessed the cytotoxicity of ardisiacrispin A on a panel of human cancer cell lines, suggesting its effectiveness against certain types of cancer beyond lung cancer .

Mecanismo De Acción

Ardisiacrispin A is a triterpenoid saponin found in various Ardisia species . It has been studied for its potential therapeutic effects, particularly in the context of cancer and inflammation . This article will delve into the mechanism of action of Ardisiacrispin A, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Ardisiacrispin A has been shown to target A549 human lung cancer cells . It has been suggested that the compound may interact with these cells to inhibit their proliferation and induce apoptosis .

Mode of Action

It has been suggested that the compound exerts its effects by interacting with its targets and inducing changes that lead to cell death . In the case of A549 lung cancer cells, Ardisiacrispin A has been shown to decrease the expression of oncogenes and induce apoptosis .

Biochemical Pathways

This pathway is involved in cell survival and growth, and its disruption can lead to anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of Ardisiacrispin A have been studied in rats . The compound was found to have significant toxicity in A549 lung cancer cells, with an IC50 value of 57.04 ± 10.28 µg/mL

Result of Action

Ardisiacrispin A has been shown to have cytotoxic effects on A549 human lung cancer cells . The compound induced a 50% cell death response in these cells at a concentration of 11.94 ± 1.14 µg/mL . This suggests that Ardisiacrispin A could potentially be used as a therapeutic agent in the treatment of lung cancer.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTOWLUQSHIIDP-VKKSEJOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H84O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ardisiacrispin A | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.